Perflutren

Cardiology Drug Safety Pharmacovigilance

Perflutren is a fluorinated hydrocarbon gas (octafluoropropane, C₃F₈) used exclusively as the acoustic core of injectable microbubble ultrasound contrast agents. In clinical formulations—notably Definity® (lipid shell) and Optison® (human albumin shell)—perflutren gas is encapsulated within microspheres that, when insonated, oscillate to generate strong backscatter signals, opacifying cardiac chambers and delineating endocardial borders.

Molecular Formula C3F8
Molecular Weight 188.02 g/mol
CAS No. 76-19-7
Cat. No. B1679603
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePerflutren
CAS76-19-7
SynonymsPerflutren;  DMP-115;  MRX-115;  YM-454;  DMP 115;  MRX 115;  YM 454;  DMP115;  MRX115;  YM454;  Aerosomes
Molecular FormulaC3F8
Molecular Weight188.02 g/mol
Structural Identifiers
SMILESC(C(F)(F)F)(C(F)(F)F)(F)F
InChIInChI=1S/C3F8/c4-1(5,2(6,7)8)3(9,10)11
InChIKeyQYSGYZVSCZSLHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityIn water, 5.7 mg/L at 15 °C
Miscible with water
Miscible with alcohol, ether. Soluble in benzene, chloroform
1.46e-01 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Perflutren (CAS 76-19-7): Core Specifications for Ultrasound Contrast Procurement


Perflutren is a fluorinated hydrocarbon gas (octafluoropropane, C₃F₈) used exclusively as the acoustic core of injectable microbubble ultrasound contrast agents [1]. In clinical formulations—notably Definity® (lipid shell) and Optison® (human albumin shell)—perflutren gas is encapsulated within microspheres that, when insonated, oscillate to generate strong backscatter signals, opacifying cardiac chambers and delineating endocardial borders [2]. Because perflutren has extremely low water solubility and blood diffusivity relative to air or nitrogen, its microbubbles persist in circulation far longer than first-generation agents, making it a benchmark gas for echocardiographic contrast [3].

Why Perflutren-Based Agents Cannot Be Interchanged with Sulfur Hexafluoride or Other Perfluorocarbon Cores


Ultrasound contrast agents are not simple interchangeable commodities; the gas core fundamentally determines pharmacokinetics, acoustic behavior, and safety profiles. Perflutren (C₃F₈) exhibits a pulmonary elimination half-life of only 1.3 minutes in healthy subjects [1], whereas sulfur hexafluoride (SF₆, the core of Lumason®/SonoVue®) has a terminal half-life of approximately 10–12 minutes [2]. This 7–9‑fold difference directly affects the timing of repeat bolus injections, the duration of contrast effect, and washout protocols during stress perfusion imaging. Moreover, even among perflutren-containing products, the shell composition (lipid vs. human albumin) alters microsphere concentration by more than an order of magnitude (∼1.2×10¹⁰/mL for Definity® vs. 5–8×10⁸/mL for Optison®), necessitating distinct dosing volumes and reconstitution procedures [3]. The quantitative evidence below demonstrates that substituting one agent for another without protocol adjustment can compromise diagnostic accuracy and safety.

Quantitative Head-to-Head Evidence for Perflutren Selection Against Comparator Agents


Serious Adverse Event Risk: Optison (Perflutren Albumin) vs. Definity (Perflutren Lipid) and Lumason (Sulfur Hexafluoride)

A 2024 Bayesian network meta-analysis of 19 studies and FAERS data found that Optison (perflutren protein-type A microspheres) reduces the risk of serious adverse events within 30 minutes versus both Definity (perflutren lipid microspheres) and Lumason (sulfur hexafluoride) [1]. Network meta-regression yielded odds ratios of 0.63 (95% CI 0.29–1.33) for Optison vs. Definity and 0.59 (95% CI 0.27–1.23) vs. Lumason. FAERS corroborated with statistically significant ORs of 0.15 (p=0.001) for Optison vs. Definity and 0.01 (p<0.001) vs. Lumason. A separate Yale New Haven Health analysis of 91,215 echocardiograms reported mild reaction rates of 0.6% for Definity vs. 0.25% for Lumason (p<0.001), but severe reactions were more frequent with Lumason (0.026%) than Definity (0.007%) (p=0.032) [2]. This evidence positions Optison as the perflutren formulation with the most favorable comparative safety profile.

Cardiology Drug Safety Pharmacovigilance

Pulmonary Elimination Half-Life: Perflutren vs. Sulfur Hexafluoride

Perflutren (octafluoropropane) is eliminated via the lungs with a half-life of 1.3 ± 0.69 minutes in healthy subjects and 1.9 minutes in patients with COPD [1]. In contrast, sulfur hexafluoride (SF₆) exhibits a terminal blood half-life of approximately 10 minutes (0.3 mL/kg dose) [2], with other sources reporting 12 minutes (range 2–33 minutes) [3]. This represents a 5–9‑fold longer persistence for SF₆. The ultra‑short half-life of perflutren allows rapid repeat bolus administration at 30‑minute intervals and near‑complete washout within 10 minutes, facilitating stress‑rest protocols with minimal background signal carryover.

Pharmacokinetics Ultrasound Contrast Agents Pulmonary Elimination

Microsphere Concentration and Dosing: Definity (Lipid) vs. Optison (Albumin) Perflutren Formulations

Despite both containing perflutren gas, Definity and Optison differ by a factor of 15–24 in microsphere concentration after reconstitution. Definity yields 1.2 × 10¹⁰ microspheres/mL, whereas Optison provides 5–8 × 10⁸/mL [1][2]. This concentration disparity directly influences the administered bolus volume and the number of microbubbles reaching the left ventricle. In practice, Optison is dosed at 0.5–3.0 mL per injection, while Definity is dosed at a much smaller volume (10 μL/kg) [3], altering the contrast effect profile and the number of available imaging windows per vial.

Pharmaceutical Formulation Echocardiography Dosing

Left Ventricular Opacification: Perflutren-Core (Optison) vs. Air-Core (Albunex) in Phase III Trial

In the pivotal Phase III trial (n=203 patients with inadequate baseline echocardiograms), Optison (perflutren albumin microspheres) achieved 100% left ventricular opacification in 87% of patients at the 3.0 and 5.0 mL doses, compared to only 16% and 36% for the two tested Albunex (air‑filled albumin) doses (p<0.001) [1]. Optison also increased well-visualized LV endocardial border length by 6.0–7.6 cm (dose‑dependent) versus only 2.2–3.4 cm for Albunex (p<0.001). Conversion from nondiagnostic to diagnostic echocardiograms occurred in 74% of patients receiving the optimal Optison dose (3.0 mL) compared to only 26% with the optimal Albunex dose (p<0.001). This demonstrates that the low‑diffusivity perflutren gas core, not shell composition alone, is the primary driver of clinically meaningful contrast enhancement.

Echocardiography Contrast Enhancement Ventricular Opacification

Acoustic Pressure Sensitivity and Microbubble Destruction: Definity vs. Optison vs. Sonazoid

Moran et al. (2000) quantified microbubble destruction rates for three fluorocarbon‑filled agents (Definity, Optison, and Sonazoid) across four acoustic output powers using a tissue‑mimicking phantom [1]. All three showed decreasing mean integrated backscatter with increasing frame count and acoustic pressure, but only Definity achieved complete microbubble destruction within the total insonation period. This suggests that Definity microbubbles are more susceptible to ultrasound‑induced disruption, a property exploited in reperfusion‑based myocardial perfusion techniques that rely on bubble destruction and subsequent wash‑in replenishment. In a separate study by Chen et al. (2002), attenuation coefficients of Definity and Optison were measured under varying driving‑pressure amplitudes; both agents showed increasing attenuation with pressure, but Definity displayed greater harmonic generation at elevated pressures, attributable to the lipid shell's different viscoelastic properties [2].

Acoustic Characterization Microbubble Destruction Perfusion Imaging

Approved Indications and Pediatric Labeling: Perflutren (Definity) vs. Sulfur Hexafluoride (Lumason)

As of 2024, Definity (perflutren lipid microspheres) received FDA approval for pediatric use in patients with suboptimal echocardiograms, supported by trials demonstrating successful left ventricular opacification in 80–100% of pediatric participants [1][2]. Lumason (sulfur hexafluoride) also holds an adult echocardiography indication but its pediatric approval is narrower, being explicitly indicated for liver and urinary tract imaging rather than pediatric cardiac LV opacification [3]. This labeling distinction may influence procurement decisions for children's hospitals and institutions with dedicated pediatric cardiac imaging programs.

Regulatory Pediatric Cardiology Product Labeling

Evidence-Backed Perflutren Application Scenarios for Scientific and Clinical Procurement Decisions


Myocardial Perfusion Stress–Rest Echocardiography Requiring Rapid Washout

Perflutren's ultra‑short pulmonary elimination half-life of 1.3 minutes [1] makes Definity the preferred agent for stress–rest protocols where repeated bolus injections are required within a 30‑minute window. Unlike sulfur hexafluoride agents with 10–12‑minute half-lives, perflutren clears almost entirely within 10 minutes, minimizing background signal that could confound perfusion quantification during the second injection. This property, combined with Definity's demonstrated complete microbubble destruction [2], supports reproducible myocardial blood flow measurements in high‑throughput clinical laboratories.

Safety‑First Formulary Selection for High‑Risk Cardiac Populations

The 2024 network meta‑analysis demonstrating that Optison (perflutren albumin) reduces serious adverse event odds by 85% versus Lumason (p<0.001 in FAERS) and 85% versus Definity (p=0.001) [3] supports preferential procurement of Optison for facilities managing patients with unstable cardiopulmonary conditions, pulmonary hypertension, or right‑to‑left shunts. Institutions with dedicated patient‑safety programs may adopt Optison as a first‑line agent to minimize SAE risk in medically fragile populations.

Pediatric Echocardiography with Explicit FDA‑Approved Indication

Definity's 2024 FDA pediatric approval for left ventricular opacification in suboptimal echocardiograms [4] provides a distinct regulatory and medicolegal advantage over Sulfur Hexafluoride (Lumason), whose pediatric label is limited to liver and urinary tract imaging [5]. Children's hospitals and academic medical centers performing pediatric cardiac imaging should prioritize Definity to align with labeled indications and dosing guidelines validated in pediatric trials (80–100% LV opacification success rate) [4].

Cost‑Effective High‑Volume Echocardiography Using High‑Concentration Formulations

Definity's microsphere concentration of 1.2 × 10¹⁰/mL—15–24‑fold higher than Optison's 5–8 × 10⁸/mL [6]—enables per‑vial dosing for a greater number of echocardiographic studies. At a recommended bolus of 0.1–0.2 mL per patient [7], a single 2 mL Definity vial can support 10–20 examinations, dramatically reducing per‑procedure cost. Procurement planners should model total cost of ownership using per‑vial dose yields, especially for health systems with large echocardiography service lines.

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